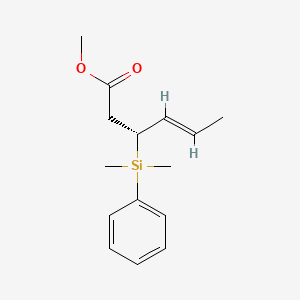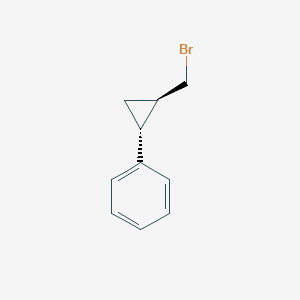
Trans-(2-(bromomethyl)cyclopropyl)benzene
Overview
Description
Trans-(2-(bromomethyl)cyclopropyl)benzene: is a cyclopropyl aromatic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Benzene Derivatives: One common method involves the cyclopropanation of benzene derivatives using diazomethane or other carbene precursors in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the cyclopropyl ring.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include various substituted cyclopropyl benzene derivatives.
Oxidation: Products may include cyclopropyl carboxylic acids or ketones.
Reduction: Products include cyclopropyl alcohols or hydrocarbons.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural properties.
Industry:
Material Science: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a key site for nucleophilic attack. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of new compounds.
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Bromocyclopropane: Does not have the aromatic benzene ring, limiting its applications in aromatic substitution reactions.
Uniqueness: Trans-(2-(bromomethyl)cyclopropyl)benzene is unique due to the combination of the cyclopropyl ring, bromomethyl group, and benzene ring, which together confer a distinct set of chemical properties and reactivity patterns not found in simpler analogs.
Properties
IUPAC Name |
[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBZVRKADDLFQ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-95-4 | |
| Record name | rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





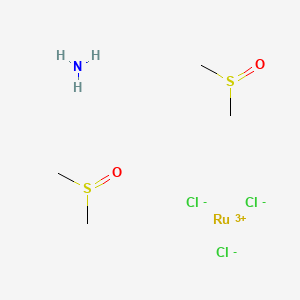

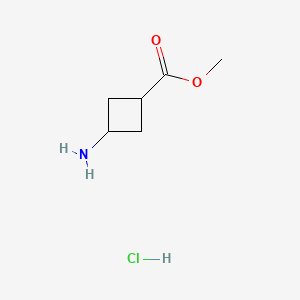
![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/new.no-structure.jpg)
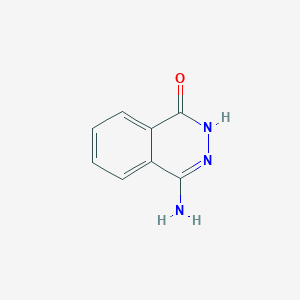
![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B3419058.png)


